(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol
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Overview
Description
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with an isopropyl group and a pyridinyl group, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with isopropylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets. The pyridinyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(5-isopropyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol: Similar structure but with an isoxazole ring instead of a pyrazole ring.
3-pyridin-4-ylpropan-1-ol: Lacks the pyrazole ring and isopropyl group.
Uniqueness
(5-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)methanol is unique due to the combination of its pyrazole ring, pyridinyl group, and methanol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
(5-propan-2-yl-3-pyridin-4-ylpyrazol-1-yl)methanol |
InChI |
InChI=1S/C12H15N3O/c1-9(2)12-7-11(14-15(12)8-16)10-3-5-13-6-4-10/h3-7,9,16H,8H2,1-2H3 |
InChI Key |
CSZOVOMIBOIUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CO)C2=CC=NC=C2 |
Origin of Product |
United States |
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